molecular formula C18H16N2O2 B14334688 Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- CAS No. 111837-52-6

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)-

Cat. No.: B14334688
CAS No.: 111837-52-6
M. Wt: 292.3 g/mol
InChI Key: VGLKWFIRMLZXIE-UHFFFAOYSA-N
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Description

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- is a complex organic compound that features a pyrazole ring and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxirane ring, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in the formation of azides or thiol derivatives.

Scientific Research Applications

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- is unique due to its combination of a pyrazole ring and an oxirane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

111837-52-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-(3-phenyloxiran-2-yl)methanone

InChI

InChI=1S/C18H16N2O2/c21-16(18-17(22-18)13-9-5-2-6-10-13)15-14(11-19-20-15)12-7-3-1-4-8-12/h1-10,14,17-19H,11H2

InChI Key

VGLKWFIRMLZXIE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1)C(=O)C2C(O2)C3=CC=CC=C3)C4=CC=CC=C4

solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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